molecular formula C15H12F2N2O2 B11940032 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea

Cat. No.: B11940032
M. Wt: 290.26 g/mol
InChI Key: OCRHVMVDPYHFRB-UHFFFAOYSA-N
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Description

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two fluorine atoms attached to another phenyl ring

Preparation Methods

The synthesis of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 3-acetylphenyl isocyanate with 2,5-difluoroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The acetyl and fluorine groups play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to the desired biological effects.

Comparison with Similar Compounds

1-(3-Acetylphenyl)-3-(2,5-difluorophenyl)urea can be compared with other similar compounds, such as:

    1-(3-Acetylphenyl)-3-phenylurea: Lacks the fluorine atoms, which may result in different chemical and biological properties.

    1-(3-Acetylphenyl)-3-(4-fluorophenyl)urea: Contains only one fluorine atom, which may affect its reactivity and applications.

Properties

Molecular Formula

C15H12F2N2O2

Molecular Weight

290.26 g/mol

IUPAC Name

1-(3-acetylphenyl)-3-(2,5-difluorophenyl)urea

InChI

InChI=1S/C15H12F2N2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-8-11(16)5-6-13(14)17/h2-8H,1H3,(H2,18,19,21)

InChI Key

OCRHVMVDPYHFRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)F)F

Origin of Product

United States

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